Apramycin

概要

説明

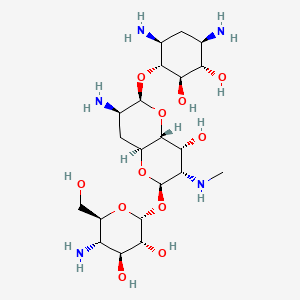

Apramycin is an aminoglycoside antibiotic primarily used in veterinary medicine. It is produced by the bacterium Streptomyces tenebrarius and is known for its bactericidal action against many gram-negative bacteria . This compound is structurally unique, containing a bicyclic sugar moiety and a monosubstituted deoxystreptamine . It is not approved for use in humans .

準備方法

Synthetic Routes and Reaction Conditions: Apramycin is synthesized through a series of complex chemical reactions. The synthesis involves the formation of a bicyclic sugar moiety and the attachment of a monosubstituted deoxystreptamine. Specific details on the synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of this compound involves fermentation using Streptomyces tenebrarius. The fermentation process is optimized to maximize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

化学反応の分析

Biosynthetic Reactions

-

Octose Core Formation: The biosynthesis of the octose core in apramycin involves a [6 + 2] mechanism, utilizing GlcNAc or GalNAc as the two-carbon donor . The enzyme AprG catalyzes a transaldolation reaction between GlcNAc or GalNAc and 6′-oxo-lividamine, resulting in 7′- N-acetyldemethylaprosamine .

-

Glycosylation and Transamination: AprO catalyzes glycosylation using NDP-β-D-glucose as a glycosyl donor. AprD5 and AprL facilitate transamination on NDP-β-D-glucose before glycosylation .

-

Methylation: AprI, a HemK family methyltransferase, functions as the 7'-N-methyltransferase in the this compound biosynthetic pathway .

Hydrolysis

-

Acid Hydrolysis: Aqueous acidic hydrolysis of this compound selectively cleaves the 4-aminoglucosyl ring, yielding aprosamine . More stringent conditions are needed to cleave the DOS ring. Aprosamine can also be obtained by heating this compound in 4N HCl .

Acetylation

-

ApmA-Mediated Acetylation: ApmA is an N-acetyltransferase that acetylates this compound at the N2′ position . In vitro reactions with ApmA, this compound, and acetyl-CoA produce N-acetyl-apramycin . Spectroscopic characterization using HR-ESI-MS and NMR confirms the acetylation site .

Modified aminoglycoside Molecular formula Exact mass [M+H] Calculated This compound C21H42N5O11 540.2875 Observed 540.2891 N-acetyl-apramycin C23H45N5O12 582.2986 Observed 582.2989

Other Reactions

-

Phosphorylation: AprU, a kinase, can phosphorylate the hydroxyl group at the 5-position of this compound biosynthetic intermediates. It can also convert aprosamine to a phosphorylated compound .

-

Binding and Structural Studies: this compound binds to the bacterial decoding A site . The N3 atom of this compound’s aminocyclitol ring is coordinated by aspartic acids .

科学的研究の応用

Antibacterial Activity Against Multidrug-Resistant Bacteria

Apramycin has demonstrated significant efficacy against various multidrug-resistant strains, including Enterobacteriaceae and Acinetobacter baumannii . A study evaluated its in vitro activity against carbapenemase-producing and aminoglycoside-resistant clinical isolates, revealing that this compound inhibited 93% of carbapenemase-producing Escherichia coli at concentrations of 4 mg/L and 97% at 8 mg/L. In comparison, traditional aminoglycosides like gentamicin showed minimal activity against these isolates .

Efficacy in Tuberculosis Treatment

Recent research indicates that this compound is effective against both replicating and non-replicating forms of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) of 0.25-1 µg/ml against multidrug-resistant strains, including those resistant to amikacin. In mouse models, this compound monotherapy resulted in a significant reduction of bacterial load, demonstrating its potential as part of combination therapy with standard anti-tuberculosis drugs .

Potential in Urinary Tract Infections

This compound's antibacterial properties extend to urinary tract infections (UTIs). Its efficacy at acidic pH levels suggests it may be particularly useful for treating complicated urinary tract infections caused by resistant Gram-negative bacteria. Studies indicate that this compound maintains higher activity in acidic environments compared to other aminoglycosides, indicating a favorable therapeutic profile for UTI treatment .

Activity Against Mycobacterium abscessus

This compound has also shown potent bactericidal activity against Mycobacterium abscessus, a pathogen known for its resistance to multiple antibiotics. In animal models, this compound outperformed amikacin, achieving similar bacterial load reductions at significantly lower doses, highlighting its potential as a treatment option for infections caused by this challenging organism .

Table 1: In Vitro Activity of this compound Against Multidrug-Resistant Bacteria

| Pathogen | MIC (mg/L) | % Inhibition at Specified Concentrations |

|---|---|---|

| E. coli (CPE) | 4 | 93% at 4 mg/L |

| Klebsiella pneumoniae | 4 | 97% at ≤4 mg/L |

| Acinetobacter baumannii | 16 | 94% at ≤16 mg/L |

Table 2: Efficacy of this compound in Tuberculosis Models

| Treatment Regimen | CFU Reduction (log10 CFU/lung) |

|---|---|

| This compound Monotherapy | 0.92 |

| Standard Care (HREZ) | 1.88 |

| This compound + Standard Care (HREZ) | 2.78 |

作用機序

アプラマイシンは、細菌のリボソーム、特に16SリボソームRNAに結合することにより、その効果を発揮します。 この結合は、タンパク質合成中のトランスロケーションプロセスを阻害し、mRNAの誤読と、新生ポリペプチド鎖への不正確なアミノ酸の組み込みにつながります 。 タンパク質合成の精度と効率の両方に影響を与えるこの二重効果は、アプラマイシンの殺菌特性を説明するのに役立ちます .

類似化合物:

- ゲンタマイシン

- アミカシン

- トブラマイシン

- プラゾマイシン

比較: アプラマイシンは、二環式糖部分とモノ置換デオキシストレプトマイシンを含む、独自の化学構造により、アミノグリコシドの中で際立っています 。 この構造により、アプラマイシンは、アミノグリコシド修飾酵素やリボソームメチルトランスフェラーゼなどの一般的な耐性メカニズムを回避することができます 。 さらに、アプラマイシンは、動物モデルで最小限の耳毒性を示し、次世代のアミノグリコシド系抗生物質の開発のための有望な候補となっています .

類似化合物との比較

- Gentamicin

- Amikacin

- Tobramycin

- Plazomicin

Comparison: Apramycin stands out among aminoglycosides due to its unique chemical structure, which includes a bicyclic sugar moiety and a monosubstituted deoxystreptamine . This structure allows this compound to evade many common resistance mechanisms, such as aminoglycoside-modifying enzymes and ribosomal methyltransferases . Additionally, this compound has shown minimal ototoxicity in animal models, making it a promising candidate for the development of next-generation aminoglycoside antibiotics .

生物活性

Apramycin is an aminoglycoside antibiotic that has garnered attention due to its unique chemical structure and potent antimicrobial activity, particularly against multidrug-resistant (MDR) bacterial strains. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and potential clinical applications through a synthesis of recent research findings.

Overview of this compound

Chemical Structure and Mechanism of Action

this compound is characterized by a bicyclic octose moiety, which distinguishes it from other aminoglycosides. This structural uniqueness allows this compound to evade most resistance mechanisms commonly encountered in clinical settings, including those mediated by aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases (RMTases) . Its mechanism of action involves binding to the bacterial ribosome, inhibiting protein synthesis, which is crucial for bacterial growth and survival.

Efficacy Against Resistant Strains

Recent studies have demonstrated this compound's superior efficacy against various resistant bacterial strains, particularly Enterobacteriaceae and Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard aminoglycosides like gentamicin and amikacin:

| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|

| This compound | 4 | 8 |

| Gentamicin | >64 | >64 |

| Amikacin | >64 | >64 |

In a study involving carbapenem-resistant Enterobacteriaceae (CRE), this compound inhibited 93% of isolates at concentrations as low as 4 mg/L, showcasing its potential as an alternative treatment option .

Comparative Studies

In comparative studies, this compound has shown remarkable activity against various pathogens:

- Carbapenemase-Producing Enterobacteriaceae (CPE) : this compound inhibited 97% of Klebsiella pneumoniae and 94% of Citrobacter freundii isolates at ≤4 mg/L .

- Acinetobacter baumannii : In time-kill studies, this compound demonstrated rapid bactericidal activity within 1–2 hours at concentrations of 2× and 4× MIC .

Case Study: Treatment of CR-hvKp Infections

A study evaluated the in vitro activity of this compound against a collection of carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) isolates from three hospitals in China. The results indicated that this compound was effective against strains resistant to both amikacin and gentamicin, suggesting its potential role in treating CR-hvKp infections .

Broader Clinical Applications

This compound's effectiveness extends beyond Enterobacteriaceae. It has also shown activity against:

- Mycobacterium tuberculosis

- Neisseria gonorrhoeae

- Staphylococcus aureus

This broad spectrum suggests that this compound could serve as a valuable therapeutic option in treating various infections caused by MDR pathogens .

特性

IUPAC Name |

(2R,3R,4S,5S,6S)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-5-amino-6-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUGFQTQHRASN-XQENGBIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1[C@H]([C@@H]2[C@H](C[C@H]([C@H](O2)O[C@@H]3[C@H](C[C@H]([C@@H]([C@H]3O)O)N)N)N)O[C@@H]1O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65710-07-8 (unspecified sulfate) | |

| Record name | Apramycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045465 | |

| Record name | Apramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Apramycin stands out among aminoglycosides for its mechanism of action which is based on blocking translocation and its ability to bind also to the eukaryotic decoding site despite differences in key residues required for apramycin recognition by the bacterial target. The drug binds in the deep groove of the RNA which forms a continuously stacked helix comprising non-canonical C.A and G.A base pairs and a bulged-out adenine. The binding mode of apramycin at the human decoding-site RNA is distinct from aminoglycoside recognition of the bacterial target, suggesting a molecular basis for the actions of apramycin in eukaryotes and bacteria. | |

| Record name | Apramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

37321-09-8 | |

| Record name | Apramycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37321-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apramycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037321098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apramycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04626 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apramycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Apramycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/388K3TR36Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。